Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a cyclopropyl group at position 2 and an aminomethyl group at position 2.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22N4O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12,19H2 |
InChI Key |
VHEOMVPKKZKLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, including cyclization, ring annulation, and functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. The process may also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its cyclopropyl and aminomethyl substituents. Below is a systematic comparison with analogs from the evidence:
Substituent Analysis
*Note: Molecular weight estimated based on structural similarity to CAS 2059944-24-6.
Biological Activity
Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C_{15}H_{17}N_{3}O_{2}
- Molecular Weight : 273.32 g/mol
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a critical enzyme involved in the regulation of immune responses. ENPP1 inhibits the cGAS-STING pathway by hydrolyzing cyclic GMP-AMP (cGAMP), a second messenger that activates immune responses against tumors. Inhibiting this pathway can enhance antitumor immunity by promoting the expression of pro-inflammatory cytokines and chemokines.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been primarily studied in the context of cancer immunotherapy. The compound has demonstrated:
- Inhibition of ENPP1 : IC50 values ranging from 5.70 to 9.68 nM have been reported for this compound against ENPP1 .
- Enhancement of Immune Response : It has been shown to increase mRNA expression levels of downstream target genes in the cGAS-STING pathway such as IFNB1 and CXCL10 .
- Antitumor Efficacy : In murine models, treatment with this compound in combination with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| ENPP1 Inhibition | IC50 = 5.70 - 9.68 nM | |
| Cytokine Induction | Increased IFNB1 and CXCL10 mRNA expression | |
| Antitumor Activity | 77.7% tumor growth inhibition in murine models |
Case Studies
A notable study focused on the optimization of imidazo[1,2-a]pyrazine derivatives highlighted the efficacy of this compound as a selective ENPP1 inhibitor. The study provided insights into its pharmacokinetic properties and its potential to enhance the efficacy of existing cancer therapies.
Study Highlights:
- Combination Therapy : The compound was tested in combination with anti-PD-1 therapy and showed significant improvement in survival rates in treated mice.
- Pharmacokinetics : Favorable pharmacokinetic profiles were observed with efficient absorption and distribution within biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
